molecular formula C20H21N5O2 B2637619 3-allyl-8-(2-ethylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887465-82-9

3-allyl-8-(2-ethylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2637619
CAS No.: 887465-82-9
M. Wt: 363.421
InChI Key: REBFZMZQGVWULK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-allyl-8-(2-ethylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, also known as Compound A, is a synthetic compound that has been studied for its potential applications in the field of medicinal chemistry. This compound has been shown to exhibit a range of biological activities, including anti-inflammatory, antiproliferative, and antimicrobial effects. In

Scientific Research Applications

Receptor Affinity and Potential Therapeutic Applications:

  • Imidazo[2,1-f]purine-2,4-dione derivatives, including compounds similar in structure to 3-allyl-8-(2-ethylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, have been studied for their potential therapeutic applications. These compounds have shown affinity for various serotoninergic (5-HT1A, 5-HT6, 5-HT7) and dopaminergic (D2) receptors. Specific derivatives have been identified as potent ligands for these receptors, indicating potential applications in treating disorders related to these neurotransmitter systems, such as depression and anxiety (Zagórska et al., 2015).

  • Molecular modeling studies have highlighted the significance of specific substituents in enhancing receptor affinity and selectivity, particularly towards 5-HT1A and 5-HT7 receptors. This provides a foundation for the design of new derivatives with improved therapeutic profiles (Zagórska et al., 2015).

Biological Evaluation and Pharmacological Studies

Pharmacological Evaluation of Derivatives:

  • A series of derivatives have been synthesized and evaluated for their serotonin (5-HT1A/5-HT7) receptor affinity and phosphodiesterase (PDE4B and PDE10A) inhibitor activity. Some compounds displayed strong ligand properties for these receptors and weak inhibitory potencies for the phosphodiesterases. This has led to the identification of compounds with potential as antidepressant and/or anxiolytic agents. Preliminary pharmacological in vivo studies have supported these findings, with specific compounds showing promising results in animal models (Zagórska et al., 2016).

  • Octahydro- and 6,7-dimethoxy-3,4-dihydro-isoquinolin-2(1H)-yl-alkyl derivatives of imidazo- and pyrimidino[2,1-f]purines have been synthesized and evaluated. These compounds have shown promising activity in in vitro competition binding experiments for serotonin 5-HT(1A), 5-HT(6), 5-HT(7), and dopamine D2 receptors, as well as inhibitory potencies for phosphodiesterases PDE4B1 and PDE10A. These findings indicate potential for further research and development of these compounds for therapeutic applications (Zagórska et al., 2016).

Selectivity and Affinity Studies

Adenosine Receptor Antagonists:

  • Some imidazo[2,1-f]purine-2,4-dione derivatives have been found to be potent and selective A(3) adenosine receptor antagonists. This finding is significant as adenosine receptors play crucial roles in various physiological processes, and their modulation can have therapeutic benefits. The high selectivity and potency of these compounds make them potential candidates for further drug development (Baraldi et al., 2005).

Properties

IUPAC Name

6-(2-ethylphenyl)-4,7-dimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O2/c1-5-11-23-18(26)16-17(22(4)20(23)27)21-19-24(16)12-13(3)25(19)15-10-8-7-9-14(15)6-2/h5,7-10,12H,1,6,11H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REBFZMZQGVWULK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.